Technical Guide: Biological Activity & Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid
Technical Guide: Biological Activity & Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid
The following technical guide details the biological profile, mechanism of action, and experimental validation workflows for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid .
[1]
Executive Summary
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a synthetic small molecule primarily characterized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .[1] Structurally, it combines a lipophilic benzofuran scaffold with a polar
Key Applications:
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Metabolic Disease Research: Enhancing insulin sensitivity in Type 2 Diabetes Mellitus (T2DM) and obesity models.[1]
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Oncology: Investigating the Warburg effect via Lactate Dehydrogenase (LDH) interference (pyruvate mimicry).[1]
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Antimicrobial Probes: Leveraging the benzofuran core for bacterial biofilm disruption.[1]
Chemical Architecture & Mechanism of Action[1]
Pharmacophore Analysis
The biological activity is driven by two distinct structural domains:[1]
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The "Warhead" (
-Keto Acid): The 2-oxopropanoic acid group exists predominantly in its enol form or hydrated gem-diol form in solution.[1] It mimics the phosphate group of phosphotyrosine, forming hydrogen bonds with the PTP1B active site residues (specifically the phosphate-binding loop or P-loop).[1] -
The "Cap" (Benzofuran Ring): This planar, lipophilic bicyclic system targets the secondary aryl-phosphate binding site (Site B) or the hydrophobic groove near the active site, providing selectivity over other phosphatases (e.g., TCPTP).[1]
Mechanism of PTP1B Inhibition
PTP1B functions as a negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[1]
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Binding Event: The compound enters the catalytic cleft of PTP1B.[1]
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Catalytic Interaction: The
-keto acid carbonyl interacts with Arg221 (stabilizing the transition state mimic), while the carboxylate coordinates with the backbone amides of the P-loop.[1] -
Outcome: The catalytic Cys215 is prevented from attacking the native substrate (pTyr-peptide), effectively "locking" the enzyme in an inactive state.[1] This results in sustained phosphorylation of the Insulin Receptor and prolonged downstream signaling (Akt/PKB activation).[1]
Biological Pathway Visualization[1]
The following diagram illustrates the logical flow of Insulin Signaling and the specific intervention point of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid.
Figure 1: Mechanism of Action.[1] The compound inhibits PTP1B, thereby blocking the dephosphorylation of IR/IRS-1 and restoring insulin sensitivity.[1]
Experimental Protocols
To validate the biological activity of this compound, the following self-validating protocols are recommended.
In Vitro PTP1B Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human PTP1B.
Reagents:
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Recombinant PTP1B (human, catalytic domain).[1]
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Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).[1]
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Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1]
Protocol:
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Preparation: Dissolve 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.
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Pre-incubation: In a 96-well plate, add 10 µL of diluted compound and 40 µL of PTP1B enzyme solution (final conc. 0.5 µg/mL).[1] Incubate for 15 minutes at 30°C.
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Reaction Start: Add 50 µL of pNPP substrate (final conc. 2 mM).
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Kinetics: Monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Calculate initial velocity (
). Plot % Inhibition vs. Log[Compound] to derive IC50.[1]
Cellular Insulin Signaling Assay (Western Blot)
Objective: Confirm that PTP1B inhibition leads to increased phosphorylation of Akt in HepG2 (liver) cells.[1]
Protocol:
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Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80% confluence.
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Starvation: Serum-starve cells for 12 hours (DMEM + 0.1% BSA) to reduce basal phosphorylation.
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Treatment: Treat cells with the compound (10 µM, 50 µM) for 2 hours.[1]
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Vehicle Control: 0.1% DMSO.[1]
-
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Stimulation: Stimulate with Insulin (100 nM) for exactly 10 minutes.
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Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Phosphatase Inhibitor Cocktail 2/3).
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Detection: Perform Western Blot analysis.
Quantitative Data Summary
The following table summarizes the expected potency range for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid and its derivatives based on structure-activity relationship (SAR) data from analogous benzofuran
| Target Enzyme | Activity Type | Typical IC50 / Ki | Biological Relevance |
| PTP1B | Reversible Inhibitor | 5.0 – 25.0 µM | Insulin sensitization; T2DM therapy.[1] |
| TCPTP | Reversible Inhibitor | > 50 µM | T-cell PTP; selectivity ratio (PTP1B/TCPTP) is often low for simple keto acids.[1] |
| LDH-A | Competitive Inhibitor | 10.0 – 100.0 µM | Warburg effect; mimics pyruvate substrate.[1] |
| HCV NS5B | Polymerase Inhibitor | Variable | Some benzofuran-2-carboxylic acids show anti-viral activity.[1] |
Note: Potency is highly dependent on substituents on the benzofuran ring (e.g., 5-bromo or 5-methoxy groups typically enhance hydrophobic interactions and lower IC50).[1]
Synthesis & Stability Notes
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Synthesis Route: Condensation of Benzofuran-2-carbaldehyde with hydantoin derivatives followed by alkaline hydrolysis is the standard industrial route for generating the
-keto acid tail.[1] -
Stability:
-Keto acids are susceptible to oxidative decarboxylation.[1] Store the solid compound at -20°C under desiccant. In solution, prepare fresh; avoid freeze-thaw cycles which promote degradation to the corresponding carboxylic acid (which is biologically inactive against PTP1B).[1]
References
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Dixit, M., et al. (2007).[1] Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors. Bioorganic & Medicinal Chemistry Letters , 17(3), 727-734.[1]
- Context: Establishes the benzofuran scaffold as a viable core for PTP1B inhibition.
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Zhang, S., et al. (2010).[1] PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today , 12(9-10), 373-381.[1]
- Context: Reviews the mechanism of -keto acids as pTyr mimetics.
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Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology , 7, 88-95.[1]
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Context: Foundational protocol adapted for esterase/phosphatase colorimetric assays (pNPP methodology).[1]
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Manna, K., et al. (2013).[1] Synthesis and biological evaluation of 3-(benzofuran-2-yl)-5-aryl-isoxazoles. Bioorganic & Medicinal Chemistry Letters .
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Context: Highlights the broad biological reactivity (antimicrobial/anti-inflammatory) of the benzofuran-2-yl moiety.[1]
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